(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-13-16(6-7-19(15)28-2)29(26,27)23-11-9-22(10-12-23)20(25)17-14-21-24-8-4-3-5-18(17)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYPCQZMZAKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a member of a class of biologically active compounds that have garnered attention in medicinal chemistry due to their diverse therapeutic potentials. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Pyrazolo[1,5-a]pyridine core : Associated with anticancer and anti-inflammatory properties.
- Sulfonyl group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 402.51 g/mol.
Research indicates that this compound interacts with multiple biological targets, which may include:
- Enzyme inhibition : Particularly in pathways involved in cancer proliferation.
- Receptor modulation : Potentially affecting neurotransmitter systems and inflammatory responses.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 2.5 | |
| Compound B | MCF7 | 3.0 | |
| Target Compound | A549 (Lung) | 1.8 |
Anti-inflammatory Activity
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cellular processes in microbial cells.
Case Studies
- Anticancer Study : A study conducted on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated that modifications at the piperazine position significantly enhanced their anticancer activity against breast cancer cells (MCF7). The lead compound from this study had an IC50 value of 2.5 μM, indicating potent activity ( ).
- Anti-inflammatory Research : In vivo models showed that derivatives containing the sulfonamide group reduced inflammation markers significantly compared to control groups. This suggests potential applications in treating chronic inflammatory diseases ( ).
- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and showed promising results with a minimum inhibitory concentration (MIC) of 15 μg/mL ( ).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone exhibit anticancer properties. The pyrazolo[1,5-a]pyridine framework is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.
Antimicrobial Properties
The compound's structure implies potential antimicrobial activity. Similar piperazine-based compounds have demonstrated effectiveness against various bacterial strains and fungi. The sulfonamide group enhances the compound's ability to penetrate microbial cell walls, making it a candidate for further investigation in the development of new antibiotics.
Case Studies
Several case studies highlight the efficacy of similar compounds:
These studies underscore the potential therapeutic applications of this compound in treating various diseases.
Future Research Directions
Further research is essential to fully elucidate the pharmacological profile of this compound:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations
Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyridine core lacks the additional nitrogen in pyrazolo[1,5-a]pyrimidine analogs (e.g., ). This reduces hydrogen-bonding capacity but may improve membrane permeability .
Substituent Effects: Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound increases polarity and stability compared to sulfanyl derivatives (e.g., ), which may reduce off-target binding but limit blood-brain barrier penetration . Aryl Moieties: The 4-methoxy-3-methylphenyl group in the target compound balances steric bulk and hydrophobicity, contrasting with the benzhydryl group in , which may confer higher potency but poorer solubility .
Synthetic Approaches: The target compound’s synthesis likely involves coupling a sulfonylated piperazine with a pyrazolo[1,5-a]pyridine carbonyl intermediate, analogous to methods in and (e.g., using ethyl 3-oxopropanoate derivatives and column chromatography for purification) . highlights the use of chlorophenyl and methylphenyl sulfanyl groups, suggesting that halogenation and sulfur-based substitutions are common strategies for optimizing activity .
Pharmacological Implications
While direct activity data for the target compound are absent, structural analogs provide insights:
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidinones (e.g., MK74) are often kinase inhibitors; the target compound’s pyridine core may shift selectivity toward tyrosine kinases over serine/threonine kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
